Methyl 2-(chlorosulfonyl)-3-fluorobenzoate
Description
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate (CAS: 1211528-49-2) is an organosulfur compound featuring a methyl ester group at the benzoate position, a chlorosulfonyl (-SO₂Cl) group at the ortho position, and a fluorine substituent at the meta position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of its chlorosulfonyl group, which facilitates nucleophilic substitution reactions. Its structural uniqueness lies in the steric and electronic effects imparted by the ortho-substituted chlorosulfonyl and meta-fluorine groups, which influence its reactivity and physical properties.
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)5-3-2-4-6(10)7(5)15(9,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTDEKSOHBAVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-fluorobenzoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent over-chlorination and to ensure the selective formation of the desired product. The reaction is usually carried out at low temperatures to minimize side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow diazotization and chlorosulfonation reactions are often employed to produce this compound on a large scale. These methods offer advantages such as better control over reaction conditions, reduced risk of hazardous side reactions, and improved product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent hydrolysis of the product.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions to achieve the desired oxidation state.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)-3-fluorobenzoate depends on its specific application. In general, the compound acts as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to react with nucleophiles, such as amines or alcohols, to form covalent bonds. The molecular targets and pathways involved vary depending on the specific reaction and the resulting product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorosulfonyl and Ester Group Variations
a) Methyl 4-(chlorosulfonyl)-3-fluorobenzoate
- Structure : Chlorosulfonyl group at the para position relative to the methyl ester.
- Reactivity: The para-substituted chlorosulfonyl group exhibits reduced steric hindrance compared to the ortho-substituted analog, leading to faster reaction kinetics in nucleophilic substitutions. For example, this compound reacts efficiently with 2-aminothiazole to form sulfonamide derivatives under mild conditions (50°C, 18 hours).
b) Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate
- Structure: Chlorosulfonyl group on a phenoxyacetate backbone.
- Reactivity: The electron-withdrawing phenoxyacetate group alters the electrophilicity of the chlorosulfonyl moiety, making it less reactive toward amines compared to benzoate derivatives. This compound is typically used in esterification reactions.
Functional Group Replacements
a) Methyl 2-(bromomethyl)-3-fluorobenzoate (CAS: 142314-72-5)
- Structure : Bromomethyl substituent replaces the chlorosulfonyl group.
- Reactivity : The bromine atom acts as a superior leaving group, enabling efficient alkylation reactions. This compound is pivotal in synthesizing heterocyclic frameworks via nucleophilic substitution.
- Thermal Stability : Less stable than chlorosulfonyl analogs due to the weaker C-Br bond.
b) Methyl 4-cyano-3-fluorobenzoate
- Structure: Cyano (-CN) group replaces chlorosulfonyl.
- Electronic Effects: The strong electron-withdrawing cyano group increases the electrophilicity of the ester carbonyl, accelerating hydrolysis under basic conditions. This compound is used in peptide coupling reactions.
Complex Derivatives with Additional Moieties
a) Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)-3-fluorobenzoate
- Structure : Incorporates an isoindoline-1,3-dione group via an oxymethyl linker.
- Applications : Used in synthesizing HBV RNase H inhibitors. The bulky isoindoline group enhances solubility in polar solvents, unlike the hydrophobic chlorosulfonyl derivatives.
- Synthetic Route : Prepared from methyl 4-(bromomethyl)-3-fluorobenzoate, highlighting the importance of bromomethyl intermediates in functionalizing benzoate esters.
b) Methyl 4-((N-(3-chloro-4-fluorophenyl)-1,1-dioxotetrahydro-2H-thiopyran-4-carboxamido)methyl)-3-fluorobenzoate
Agrochemical Sulfonylurea Derivatives
a) Metsulfuron Methyl Ester
- Structure : Sulfonamide urea group attached to the benzoate core.
- Applications : A herbicide targeting acetolactate synthase (ALS). The absence of fluorine in this compound reduces its electron-withdrawing effects, altering its binding affinity compared to fluorinated analogs.
- Synthetic Relevance : Methyl 2-(chlorosulfonyl)-3-fluorobenzoate could serve as a precursor for fluorinated sulfonylurea herbicides, leveraging its reactive chlorosulfonyl group.
Biological Activity
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate (CAS No. 1211528-49-2) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a chlorosulfonyl group attached to a fluorinated benzoate structure. Its molecular formula is C8H6ClO3S, and it possesses notable electrophilic properties due to the presence of the chlorosulfonyl group, which can participate in nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. The chlorosulfonyl group enhances the reactivity of the compound, potentially increasing its efficacy against bacterial strains. For instance, derivatives of chlorosulfonylbenzoates have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Methyl 4-(chlorosulfonyl)-3-fluorobenzoate | Escherichia coli | 16 µg/mL |
| Methyl 2-(chlorosulfonyl)-4-methylbenzoate | Pseudomonas aeruginosa | 64 µg/mL |
Inhibition of Ion Channels
This compound has been studied for its potential as an inhibitor of sodium ion channels, particularly Nav1.3. Research has demonstrated that compounds in this class can selectively inhibit these channels, which are implicated in pain pathways and neuronal excitability.
A study reported that a related compound showed significant potency at Nav1.3 with an IC50 value indicating effective inhibition at low concentrations. This suggests that this compound may also exhibit similar activity.
Case Studies
- Neuronal Excitability Modulation : In an animal model, administration of a structurally similar sulfonamide compound resulted in reduced neuronal excitability, suggesting a potential application for pain management. The study observed a significant decrease in noxious pinch-evoked activity following treatment.
- Cardiac Safety Profile : Another investigation into a related sodium channel inhibitor indicated that while effective in reducing pain responses, there were concerns regarding cardiac safety due to off-target effects on cardiac sodium channels. This necessitates further research into the safety profile of this compound.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Electrophilic Reactivity : The chlorosulfonyl moiety can react with nucleophiles in biological systems, potentially leading to the modification of proteins or enzymes.
- Ion Channel Interaction : The compound may bind to the voltage-gated sodium channels, altering their conformation and inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
